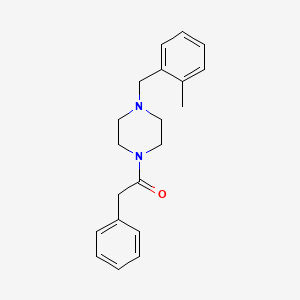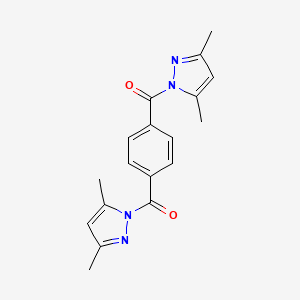![molecular formula C17H20N2O3 B5700784 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as thalidomide and has been used in the past as a sedative and antiemetic drug. However, due to its teratogenic effects, thalidomide has been banned for use during pregnancy. Despite this, thalidomide has been found to have several potential uses in scientific research due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of thalidomide is not fully understood. However, it is known that thalidomide binds to a protein called cereblon, which is involved in the regulation of gene expression. This binding results in the degradation of certain proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
Thalidomide has been found to have several biochemical and physiological effects. Thalidomide has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Thalidomide has also been found to have sedative properties, which means that it can induce sleep. Additionally, thalidomide has been found to have teratogenic effects, which means that it can cause birth defects in developing fetuses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using thalidomide in lab experiments is its relatively simple synthesis method. Thalidomide is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of using thalidomide in lab experiments is its teratogenic effects. This means that researchers must take precautions to ensure that thalidomide does not come into contact with developing fetuses.
Zukünftige Richtungen
There are several potential future directions for research on thalidomide. One potential direction is the development of new thalidomide derivatives that have improved anti-cancer properties. Another potential direction is the investigation of the mechanism of action of thalidomide in greater detail. Additionally, thalidomide could be investigated for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple myeloma.
Conclusion:
In conclusion, 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione, or thalidomide, has several potential applications in scientific research. Thalidomide has been found to have anti-angiogenic and immunomodulatory properties, which make it a promising candidate for the treatment of cancer. Thalidomide also has anti-inflammatory and sedative properties, which make it useful in the treatment of other diseases. However, thalidomide's teratogenic effects must be taken into account when using it in lab experiments. There are several potential future directions for research on thalidomide, including the development of new thalidomide derivatives and investigation of its mechanism of action.
Synthesemethoden
The synthesis of 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with ammonium acetate and butylamine. This reaction results in the formation of a white crystalline powder, which is thalidomide. The synthesis of thalidomide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Thalidomide has been found to have several potential applications in scientific research. One of the most promising applications of thalidomide is in the treatment of cancer. Thalidomide has been found to have anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for the development of tumors. Thalidomide has also been found to have immunomodulatory properties, which means that it can enhance the immune system's ability to fight cancer cells.
Eigenschaften
IUPAC Name |
2-(4-oxo-4-piperidin-1-ylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-10-4-1-5-11-18)9-6-12-19-16(21)13-7-2-3-8-14(13)17(19)22/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMABQDXJOQRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)



![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)